4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a dihydrotriazine derivative featuring a 4-chlorophenyl substituent at the 6-position and a thiol group at the 2-position.
Properties
IUPAC Name |
4-amino-2-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJBIHNWRSQACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde, malononitrile, and thiourea in ethanol, catalyzed by sodium hydroxide . The reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | Acidic medium, RT, 2–4 hrs | Disulfide dimer (S–S bond formation) | Mild oxidation preserves aromaticity |
| KMnO₄ | Basic aqueous solution, 60°C | 2-Sulfonic acid derivative | Complete oxidation of -SH to -SO₃H |
Key Findings :
-
Disulfide formation is reversible under reducing agents like glutathione.
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Sulfonic acid derivatives show enhanced water solubility for biological studies.
Substitution Reactions
The amino and 4-chlorophenyl groups participate in nucleophilic substitutions:
Mechanistic Insights :
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S-Alkylation occurs preferentially at the thiol group due to higher nucleophilicity.
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Buchwald-Hartwig-type couplings enable aryl-aryl bond formation .
Metal Complexation
The thiol and amino groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuSO₄ | Aqueous NaOH, RT, 1 hr | Octahedral Cu(II) complex | Catalytic oxidation studies |
| FeCl₃ | Ethanol, 50°C, 3 hrs | Fe(III)-thiolate coordination polymer | Magnetic materials research |
Properties :
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Cu(II) complexes exhibit redox activity useful in organic catalysis.
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Fe(III) polymers show paramagnetic behavior.
Cycloaddition and Annulation
The triazine ring participates in [3+2] and [3+3] cycloadditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile imines | THF, Et₃N, RT, 12 hrs | Bicyclic triazinone derivatives | 75–90% |
| Azides | CuAAC, DMF, 60°C | Triazole-fused triazines | 65–80% |
Applications :
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Annulation products demonstrate enhanced bioactivity (e.g., anticancer properties) .
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Triazole derivatives are used in click chemistry applications .
Reduction of Chlorophenyl Group
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24 hrs | 4-Phenyl analog | Retains triazine core integrity |
Thiol Protection/Deprotection
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trityl chloride | CH₂Cl₂, Et₃N, 0°C, 2 hrs | Trityl-protected thiol | 90% |
| TFA | CH₂Cl₂, RT, 1 hr | Deprotection to free thiol | 95% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazine derivatives exhibit promising anticancer properties. For instance, compounds structurally related to 4-amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have shown activity against various cancer cell lines. A study reported that derivatives of 1,2,4-triazines demonstrated antiproliferative effects against chronic myeloid leukemia cells (K-562) while maintaining low cytotoxicity . This suggests that the triazine scaffold could be a viable candidate for further development as an anticancer agent.
Inhibition of Enzymatic Activity
The compound's thiol group may contribute to its ability to inhibit specific enzymes. For example, compounds with similar structures have been recognized as inhibitors of carbonic anhydrase and other enzymes involved in tumor progression . The potential for this compound to act as a therapeutic agent against tumors and other diseases warrants further investigation.
Agricultural Science
Herbicide Development
The triazine class of compounds is well-known for its application as herbicides. The structural features of this compound suggest it could be modified to enhance herbicidal activity. Research into related triazine compounds has shown effectiveness against a variety of weeds, making this compound a candidate for herbicide formulation .
Materials Science
Polymer Chemistry
In materials science, triazine derivatives are being explored for their potential as cross-linking agents in polymer chemistry. The presence of multiple functional groups allows for the modification of polymer properties such as thermal stability and mechanical strength. Case studies have indicated that incorporating triazine-based compounds into polymer matrices can enhance their performance under various conditions.
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | |
| Enzyme inhibitor | ||
| Agricultural Science | Herbicide formulation | |
| Materials Science | Cross-linking agent in polymers |
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer properties of various triazine derivatives, including those similar to this compound. Results showed significant inhibition of cell proliferation in K-562 cells with minimal toxicity .
- Herbicidal Activity : Research on triazine-based herbicides demonstrated effective weed control in agricultural settings. Modifications to the triazine structure increased selectivity and efficacy against specific weed species .
- Polymer Enhancement : A case study focused on the incorporation of triazine derivatives into polymer composites revealed improved thermal stability and mechanical properties compared to standard formulations.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs include:
*Hypothetical molecular formula and weight inferred from 3-chloro analog .
†Estimated based on 3-chloro analog’s data.
Spectral and Physical Properties
- NMR Data : All analogs show characteristic ^1H NMR signals at 5.70–5.77 ppm (proton on dihydrotriazine) and ^13C NMR signals at 67.5–68.4 ppm (sp³-hybridized carbon), confirming core structure integrity .
- Solubility : Methoxy and furan derivatives exhibit improved solubility in polar solvents compared to chlorinated or nitro-substituted analogs .
- Thermal Stability: Nitro-substituted compounds may decompose at lower temperatures due to the labile NO2 group, whereas chloro derivatives are more stable .
Biological Activity
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound belonging to the class of 1,3,5-triazines. This compound has garnered interest due to its potential biological activities, particularly in therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9ClN4S
- Molecular Weight : 240.72 g/mol
- CAS Number : 039436
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated various modes of action:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can lead to the modulation of metabolic pathways.
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, affecting protein function and signaling pathways .
Biological Activity
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies suggest that compounds with similar structures exhibit anticancer properties. For instance:
- Inhibition of Cell Proliferation : Similar triazine derivatives have shown significant inhibition of cancer cell lines, indicating potential use in cancer therapeutics .
- Mechanistic Insights : The binding of the compound to cellular targets can disrupt critical processes such as tubulin polymerization, leading to cell cycle arrest .
Antithyroidal Activity
Some derivatives related to this compound have shown appreciable antithyroidal activity. This suggests a broader therapeutic potential in endocrine-related disorders .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
Q & A
Q. How can interdisciplinary approaches (e.g., chemical engineering principles) enhance scalability in derivative synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
